3-Methoxy-4'-methylchalcone
Overview
Description
3-Methoxy-4’-methylchalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants. The structure of 3-Methoxy-4’-methylchalcone consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system .
Mechanism of Action
Target of Action
Chalcones, the family of compounds to which 3-methoxy-4’-methylchalcone belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Chalcones generally interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . They can bind to the active sites of enzymes or receptors, altering their function .
Biochemical Pathways
Chalcones are important intermediates in the flavonoid biosynthetic pathway . They are bioprecursors of plant flavonoids and exert a wide range of pharmacological activities
Pharmacokinetics
Chalcones are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Chalcones are known to exhibit a wide range of biological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of chalcones .
Preparation Methods
The synthesis of 3-Methoxy-4’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . Industrial production methods may involve biotechnological approaches using microbial strains such as Lactobacillus and Rhodococcus, which can catalyze the reduction of chalcones to produce derivatives .
Chemical Reactions Analysis
3-Methoxy-4’-methylchalcone undergoes various chemical reactions, including:
Scientific Research Applications
3-Methoxy-4’-methylchalcone has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Methoxy-4’-methylchalcone can be compared with other chalcone derivatives such as:
4-Methoxychalcone: Similar in structure but lacks the methyl group on the aromatic ring.
4’-Methylchalcone: Lacks the methoxy group on the aromatic ring.
Dihydrochalcones: Hydrogenated derivatives of chalcones with enhanced antioxidant properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-12H,1-2H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOKLPSOAOMQW-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193521 | |
Record name | (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155269-26-4 | |
Record name | (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155269-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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